Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetrahydropyrido[2,3-d]pyrimidine core. Key structural attributes include:
- Ethyl carboxylate group: Positioned at C6, contributing to solubility and reactivity.
- p-Tolyl group: At C5, providing steric bulk and hydrophobic interactions.
- 4-Oxo and 7-methyl groups: Stabilizing the fused pyrimidine ring system.
While direct crystallographic or synthetic data for this compound are absent in the provided evidence, analogous pyrimidine derivatives (e.g., ) suggest pharmacological relevance tied to substituent diversity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVCLJQTUFDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)NC(=N2)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allylthiol and suitable leaving groups.
Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and acid catalysts.
Functional Group Modifications: Additional functional groups, such as the p-tolyl group, can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable antimicrobial properties. Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies suggest that the compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies have shown that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with thioketones to form thiazolidinone intermediates.
- Cyclization : Subsequent cyclization reactions yield the pyrido[2,3-d]pyrimidine core structure.
- Functional Group Modifications : Final steps involve the introduction of the ethyl ester and allylthio groups through nucleophilic substitutions or coupling reactions .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at varying concentrations of the compound, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death while also inhibiting cell cycle progression .
Mechanism of Action
The mechanism of action of Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Diversity
Table 1: Substituent and Structural Comparisons
Key Observations :
- Sulfur vs. Oxygen Substituents : The allylthio group in the target compound may confer greater nucleophilicity compared to oxygen-based substituents (e.g., dioxo in or thietan-oxy in ), influencing reactivity and binding interactions .
- Aromatic Substituents : The p-tolyl group (target compound) vs. phenyl () alters hydrophobicity and packing efficiency. The methyl group in p-tolyl could enhance van der Waals interactions in crystalline states .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Key Observations :
- Ring Puckering : The pyrimidine ring in adopts a flattened boat conformation due to C5 deviation (0.224 Å), a feature likely shared with the target compound given structural homology .
- Hydrogen Bonding : C–H···O interactions in stabilize molecular chains, suggesting similar packing behavior in the target compound if oxygen or sulfur participates in bonding .
Key Observations :
Biological Activity
Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core with various substituents that may influence its biological activity. The presence of the allylthio group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth against various strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| Ethyl 2-(allylthio)-7-methyl-4-oxo... | Antibacterial | E. coli, S. aureus |
| Related Pyrimidine Derivative | Antifungal | Candida albicans |
Anticancer Potential
Pyrimidine derivatives are also recognized for their anticancer properties. Ethyl 2-(allylthio)-7-methyl-4-oxo... has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, some studies have focused on the inhibition of dihydrofolate reductase (DHFR), a target for many anticancer and antimicrobial agents. The structural attributes of this compound could allow it to interact effectively with such enzymes .
The biological activity of ethyl 2-(allylthio)-7-methyl-4-oxo... is likely mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes, it can disrupt normal metabolic processes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to interference with replication and transcription.
- Cell Membrane Disruption : The hydrophobic nature of the allylthio group may facilitate interactions with cellular membranes, enhancing permeability and leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : In a study assessing various pyrimidine derivatives, ethyl 2-(allylthio)-7-methyl-4-oxo... demonstrated significant inhibition against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects on human breast cancer cell lines revealed that this compound could reduce cell viability by inducing apoptosis at micromolar concentrations .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?
A typical synthesis involves a multi-step reaction:
- Step 1 : Condensation of 5-(p-tolyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate with allylthiol under nucleophilic substitution conditions (e.g., using NaH in DMF at 60°C for 6 hours) to introduce the allylthio group .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key parameters : Reaction yield (65–78%) depends on stoichiometric ratios and solvent choice.
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and ring puckering (e.g., pyrimidine ring adopts a flattened boat conformation with C5 deviation of ~0.224 Å) .
- Spectroscopy :
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like cisplatin .
- Antimicrobial activity : Broth microdilution assay (MIC determination) for Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the allylthio substituent?
The allylthio group is introduced via nucleophilic aromatic substitution (SNAr):
- Mechanism : Deprotonation of allylthiol (by NaH) generates a thiolate anion, which attacks the electrophilic C2 position of the pyrimidine ring. DFT studies suggest a transition state with a ΔG‡ of ~25 kcal/mol .
- Side reactions : Competing oxidation of allylthiol to disulfide can occur; controlled inert atmosphere (N₂) minimizes this .
Q. How does the p-tolyl group influence structure-activity relationships (SAR)?
- Hydrophobic interactions : The p-tolyl group enhances binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) compared to phenyl analogs .
- Electron donation : Methyl substitution increases electron density on the pyrimidine ring, stabilizing π-π stacking with aromatic residues (confirmed via molecular docking) .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
- Purity validation : Use orthogonal methods (HPLC, DSC) to rule out impurities. For example, a reported mp of 226–227°C vs. 215–218°C may indicate polymorphic forms.
- Crystallization conditions : Solvent polarity (ethyl acetate vs. ethanol) affects crystal packing and thermal stability .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=10.21 Å, b=12.34 Å, c=14.56 Å | |
| Dihedral angle (pyrimidine-thiazolo) | 80.94° |
Q. Table 2: Synthetic Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaH/DMF, 60°C, 6h | 78 | 97 |
| K₂CO₃/DMF, 80°C, 8h | 65 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
